![molecular formula C11H17N3O2S B6242793 N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)prop-2-enamide CAS No. 2411263-38-0](/img/no-structure.png)

N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)prop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)prop-2-enamide (NPEA) is a thiadiazole derivative that has been studied extensively in recent years due to its potential applications in scientific research. NPEA has been found to have a wide range of biological activities, such as antioxidant, anti-inflammatory, and anti-cancer properties.

Applications De Recherche Scientifique

N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)prop-2-enamide has been studied for its potential applications in scientific research. It has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)prop-2-enamide has also been found to have a protective effect against oxidative stress-induced apoptosis. Additionally, N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)prop-2-enamide has been found to inhibit the growth of certain cancer cell lines, such as human liver cancer cells.

Mécanisme D'action

N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)prop-2-enamide has been found to act as a scavenger of reactive oxygen species (ROS), which are molecules that can cause oxidative damage to cells. N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)prop-2-enamide has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. Additionally, N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)prop-2-enamide has been found to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical and Physiological Effects

N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)prop-2-enamide has been found to have a wide range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory molecules, such as prostaglandins, and to inhibit the growth of certain cancer cell lines. Additionally, N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)prop-2-enamide has been found to have antioxidant and anti-aging properties, and to protect cells from oxidative damage.

Avantages Et Limitations Des Expériences En Laboratoire

N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)prop-2-enamide has been found to be a useful tool for scientific research. It has been found to have a wide range of biological activities, such as antioxidant, anti-inflammatory, and anti-cancer properties. Additionally, N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)prop-2-enamide has been found to be relatively stable and easy to synthesize. However, N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)prop-2-enamide also has some limitations. For example, it is not as potent as some other compounds, and its effects may vary depending on the concentration used.

Orientations Futures

N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)prop-2-enamide has potential applications in a wide range of scientific research fields. For example, further research could be done to explore the potential of N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)prop-2-enamide as an anti-cancer agent. Additionally, further research could be done to explore the potential of N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)prop-2-enamide as a treatment for other diseases, such as diabetes, Alzheimer’s disease, and Parkinson’s disease. Additionally, further research could be done to explore the potential of N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)prop-2-enamide as a protective agent against oxidative stress and aging. Finally, further research could be done to explore the potential of N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)prop-2-enamide as an antioxidant.

Méthodes De Synthèse

N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)prop-2-enamide can be synthesized through a two-step process. The first step involves the reaction of propan-2-ol and 2-chloro-5-methylthiophene-3-carboxylic acid to form the intermediate product 2-chloro-5-methylthiophene-3-carboxylic acid propyl ester. This intermediate product is then reacted with 1-amino-5-methyl-1,3,4-thiadiazole-2-thiol to form N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)prop-2-enamide.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)prop-2-enamide involves the reaction of 2-amino-5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazole with prop-2-enoyl chloride in the presence of a base to form N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)prop-2-enamide.", "Starting Materials": [ "2-amino-5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazole", "prop-2-enoyl chloride", "base (e.g. triethylamine)" ], "Reaction": [ "Add prop-2-enoyl chloride dropwise to a solution of 2-amino-5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazole in a suitable solvent (e.g. dichloromethane) and a base (e.g. triethylamine) at low temperature (e.g. 0-5°C) with stirring.", "Allow the reaction mixture to warm to room temperature and stir for several hours.", "Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Purify the crude product by column chromatography using a suitable stationary phase (e.g. silica gel) and eluent (e.g. ethyl acetate/hexanes) to obtain N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)prop-2-enamide as a white solid." ] } | |

Numéro CAS |

2411263-38-0 |

Nom du produit |

N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)prop-2-enamide |

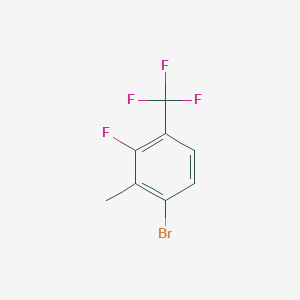

Formule moléculaire |

C11H17N3O2S |

Poids moléculaire |

255.3 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.